molecular formula C12H14O3 B2978976 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid CAS No. 1226202-64-7

2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid

Cat. No.: B2978976
CAS No.: 1226202-64-7
M. Wt: 206.241
InChI Key: UNCNHIVJXHJOIT-UHFFFAOYSA-N
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Description

2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a 3-methoxyphenyl ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid typically involves the following steps:

  • Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkyne with a carbenoid generated from diiodomethane and zinc-copper couple.

  • Introduction of the 3-Methoxyphenyl Group:

  • Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, depending on the desired final structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding alcohols or amines.

  • Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and their derivatives.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and its role in studying enzyme mechanisms.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: The compound can be used in the production of various industrial chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid is similar to other compounds containing phenyl and cyclopropyl groups, such as:

  • 2-Methoxyphenylacetic acid: Similar structure but lacks the cyclopropyl group.

  • 1-(Mercaptomethyl)cyclopropaneacetic acid: Contains a mercaptomethyl group instead of the methoxy group.

  • 2- {1- [ (2-Cyclopropyl-1- (2-fluorophenyl)-2-oxoethyl]-4- [2- (3-methoxyphenyl)-2-oxoethylthio]piperidin-3-ylidene}acetic acid: A more complex derivative with additional functional groups.

Uniqueness: this compound is unique due to its combination of the cyclopropyl and methoxyphenyl groups, which confer specific chemical and biological properties not found in other similar compounds.

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Properties

IUPAC Name

2-[1-(3-methoxyphenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-10-4-2-3-9(7-10)12(5-6-12)8-11(13)14/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCNHIVJXHJOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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